molecular formula C18H15N5O3 B3878092 N'-(2-methyl-6-phenyl-4-pyrimidinyl)-4-nitrobenzohydrazide

N'-(2-methyl-6-phenyl-4-pyrimidinyl)-4-nitrobenzohydrazide

Cat. No. B3878092
M. Wt: 349.3 g/mol
InChI Key: UDTRUZINELNTFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-methyl-6-phenyl-4-pyrimidinyl)-4-nitrobenzohydrazide, also known as MPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a hydrazide derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.

Mechanism of Action

The mechanism of action of N'-(2-methyl-6-phenyl-4-pyrimidinyl)-4-nitrobenzohydrazide is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including topoisomerase II, dihydrofolate reductase, and cyclooxygenase-2. N'-(2-methyl-6-phenyl-4-pyrimidinyl)-4-nitrobenzohydrazide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-(2-methyl-6-phenyl-4-pyrimidinyl)-4-nitrobenzohydrazide has been reported to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of glutathione, a potent antioxidant, in cells. Furthermore, N'-(2-methyl-6-phenyl-4-pyrimidinyl)-4-nitrobenzohydrazide has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation.

Advantages and Limitations for Lab Experiments

N'-(2-methyl-6-phenyl-4-pyrimidinyl)-4-nitrobenzohydrazide has several advantages for lab experiments, including its high potency and selectivity towards cancer cells and viruses. It is also relatively easy to synthesize and purify. However, N'-(2-methyl-6-phenyl-4-pyrimidinyl)-4-nitrobenzohydrazide has some limitations, including its poor solubility in water and its potential toxicity towards normal cells at high concentrations.

Future Directions

There are several future directions for N'-(2-methyl-6-phenyl-4-pyrimidinyl)-4-nitrobenzohydrazide research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of N'-(2-methyl-6-phenyl-4-pyrimidinyl)-4-nitrobenzohydrazide. Another area of interest is the optimization of N'-(2-methyl-6-phenyl-4-pyrimidinyl)-4-nitrobenzohydrazide's pharmacokinetic properties to enhance its therapeutic efficacy and reduce its toxicity towards normal cells. Furthermore, the potential use of N'-(2-methyl-6-phenyl-4-pyrimidinyl)-4-nitrobenzohydrazide in combination with other anticancer agents or antiviral drugs is an area of interest for future research. Finally, the elucidation of the exact mechanism of action of N'-(2-methyl-6-phenyl-4-pyrimidinyl)-4-nitrobenzohydrazide is necessary for the development of more potent and selective derivatives.

Scientific Research Applications

N'-(2-methyl-6-phenyl-4-pyrimidinyl)-4-nitrobenzohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities. N'-(2-methyl-6-phenyl-4-pyrimidinyl)-4-nitrobenzohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Furthermore, N'-(2-methyl-6-phenyl-4-pyrimidinyl)-4-nitrobenzohydrazide has been shown to reduce inflammation in animal models of arthritis and colitis.

properties

IUPAC Name

N'-(2-methyl-6-phenylpyrimidin-4-yl)-4-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c1-12-19-16(13-5-3-2-4-6-13)11-17(20-12)21-22-18(24)14-7-9-15(10-8-14)23(25)26/h2-11H,1H3,(H,22,24)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTRUZINELNTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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